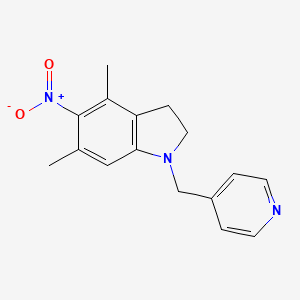
4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole is a synthetic organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indole ring.
Alkylation: Attachment of the pyridin-4-ylmethyl group.
Methylation: Introduction of methyl groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: Various substituents can be introduced at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Amino Derivatives: From reduction of the nitro group.
Halogenated Derivatives: From substitution reactions.
科学研究应用
Medicinal Chemistry: As a precursor for drug development, particularly in targeting specific biological pathways.
Materials Science: In the development of organic semiconductors or other advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the indole ring might participate in π-π stacking interactions with biological targets.
相似化合物的比较
Similar Compounds
Indole: The parent compound, widely studied for its biological activity.
5-Nitroindole: Similar in structure but lacks the pyridin-4-ylmethyl group.
4,6-Dimethylindole: Lacks the nitro and pyridin-4-ylmethyl groups.
Uniqueness
4,6-Dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole is unique due to the combination of its substituents, which can confer specific chemical and biological properties not found in simpler indole derivatives.
属性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
4,6-dimethyl-5-nitro-1-(pyridin-4-ylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C16H17N3O2/c1-11-9-15-14(12(2)16(11)19(20)21)5-8-18(15)10-13-3-6-17-7-4-13/h3-4,6-7,9H,5,8,10H2,1-2H3 |
InChI 键 |
JKBYDPWELJNQOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCN2CC3=CC=NC=C3)C(=C1[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)






![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)
![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)





